4-Ethoxy-3-methylphenol
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Overview
Description
4-Ethoxy-3-methylphenol is an organic compound with the molecular formula C9H12O2. It is a derivative of phenol, characterized by an ethoxy group (-OCH2CH3) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethoxy-3-methylphenol can be synthesized through several methods. One common approach involves the ethylation of 3-methylphenol (m-cresol) using ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process often includes purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-Ethoxy-3-methylphenol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as an antioxidant and anti-inflammatory agent.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-methylphenol involves its interaction with various molecular targets. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound can also modulate enzyme activity, affecting pathways involved in inflammation and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenol: Similar in structure but with a methoxy group instead of an ethoxy group.
3-Methylphenol: Lacks the ethoxy group, making it less versatile in certain reactions.
4-Ethylphenol: Contains an ethyl group instead of an ethoxy group, affecting its reactivity.
Uniqueness
4-Ethoxy-3-methylphenol’s unique combination of ethoxy and methyl groups provides distinct chemical properties, making it valuable in specific synthetic and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities further highlight its significance in research and industry.
Properties
Molecular Formula |
C9H12O2 |
---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-ethoxy-3-methylphenol |
InChI |
InChI=1S/C9H12O2/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6,10H,3H2,1-2H3 |
InChI Key |
MUUJEULDJUAEAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)O)C |
Origin of Product |
United States |
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